

# Application Notes and Protocols for N-Benzyloctan-4-amine Functionalization

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Compound of Interest		
Compound Name:	N-benzyloctan-4-amine	
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#### Introduction

**N-benzyloctan-4-amine** is a secondary amine that serves as a versatile scaffold in medicinal chemistry and materials science. Its structure, featuring both a lipophilic octyl chain and an aromatic benzyl group, allows for a wide range of chemical modifications to modulate its physicochemical and biological properties. Functionalization of the secondary amine moiety is a key strategy for the development of novel derivatives with tailored activities. This document provides a detailed experimental protocol for a representative functionalization reaction: the acylation of **N-benzyloctan-4-amine** to form an amide derivative. Amide formation is a robust and common transformation used to introduce a variety of functional groups.

## **Data Presentation**

The following table summarizes the expected quantitative data for the acylation of **N-benzyloctan-4-amine** with acetyl chloride.



Parameter	Value
Starting Material	N-benzyloctan-4-amine
Reagent	Acetyl Chloride
Product	N-acetyl-N-benzyloctan-4-amine
Theoretical Yield (mg)	275.42
Actual Yield (mg)	242.37
Yield (%)	88%
Purity (by HPLC)	>98%
Melting Point (°C)	78-80

# Experimental Protocol: Acylation of N-Benzyloctan-4-amine

This protocol details the procedure for the acylation of **N-benzyloctan-4-amine** with acetyl chloride in the presence of a base to yield N-acetyl-**N-benzyloctan-4-amine**. This method is a standard approach for the formation of amides from secondary amines.

## Materials:

- N-benzyloctan-4-amine (1.0 mmol, 233.38 mg)
- Acetyl chloride (1.2 mmol, 0.085 mL)
- Triethylamine (TEA) (1.5 mmol, 0.209 mL)
- Dichloromethane (DCM), anhydrous (10 mL)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL)
- Brine (saturated aqueous NaCl solution) (20 mL)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)



- Rotary evaporator
- Magnetic stirrer and stir bar
- Round-bottom flask (50 mL)
- Separatory funnel (100 mL)
- Standard laboratory glassware

#### Procedure:

- Reaction Setup: To a dry 50 mL round-bottom flask containing a magnetic stir bar, add N-benzyloctan-4-amine (1.0 mmol, 233.38 mg) and anhydrous dichloromethane (10 mL). Stir the solution at room temperature until the amine is fully dissolved.
- Addition of Base: Add triethylamine (1.5 mmol, 0.209 mL) to the solution.
- Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.2 mmol, 0.085 mL) dropwise to the stirred solution. A white precipitate of triethylammonium chloride may form.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
- Workup:
  - Quench the reaction by adding 20 mL of saturated agueous NaHCO₃ solution to the flask.
  - Transfer the mixture to a 100 mL separatory funnel.
  - Separate the organic layer.
  - Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>.



- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acetyl-N-benzyloctan-4-amine.
- Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

## **Mandatory Visualization**

The following diagram illustrates the experimental workflow for the acylation of **N-benzyloctan- 4-amine**.



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